molecular formula C9H11NO2 B3191138 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone CAS No. 52093-42-2

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone

Cat. No. B3191138
CAS RN: 52093-42-2
M. Wt: 165.19 g/mol
InChI Key: BDLRAEZKFVYJPW-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone , also known by other names such as m-Acetylphenol and 3-Acetylphenol , is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.150 g/mol . It belongs to the class of ketones and contains a hydroxyphenyl group.


Synthesis Analysis

The synthesis of this compound involves the acetylation of m-hydroxyacetophenone (also known as 1-(3-hydroxyphenyl)ethan-1-one ) using appropriate reagents. The reaction typically proceeds under controlled conditions, and the product is isolated through purification techniques such as column chromatography or recrystallization .

Scientific Research Applications

Bacteria-Induced Conversion

  • Rhodococcus erythropolis and other bacteria strains can convert 1-(3-Hydroxyphenyl)-2-(methylamino) ethanone (HPMAE) to (S)-PE, a nasal decongestant agent. This process involves the amino alcohol dehydrogenase gene, demonstrating a biocatalytic method for production (林瑋德, 2010).

Fluorescent Probes

  • BODIPY-based fluorescent on-off probes were developed using 1-(2-Hydroxyphenyl)ethanone. These probes exhibit high selectivity and sensitivity to hydrogen sulfide, potentially useful for studying HS- in biological systems (T. Fang et al., 2019).

Heterocyclic Synthesis

  • 1-(2,4-Dihydroxyphenyl)ethanone and its derivatives have been used in the synthesis of various heterocycles, including isoflavones and 4,5-diarylisoxazole. This demonstrates its utility in organic synthesis and the creation of complex molecular structures (V. Moskvina et al., 2015).

Antimicrobial Properties

  • The antimicrobial activity of compounds synthesized from 1-(4-hydroxyphenyl)-ethanone has been explored, revealing its potential in creating substances active against various bacterial strains (R. N. Patel et al., 2011).

Pharmaceutical Applications

  • Short-chain dehydrogenase/reductase from Serratia marcescens was used to convert HPMAE into (R)-phenylephrine, a nasal decongestant. This bioconversion highlights the compound's role in producing optically pure enantiomers for pharmaceutical use (Jai-Shin Liu et al., 2018).

properties

IUPAC Name

1-(3-hydroxyphenyl)-2-(methylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLRAEZKFVYJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone

CAS RN

52093-42-2
Record name Phenylephrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52093-42-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLEPHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4FM912JTR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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